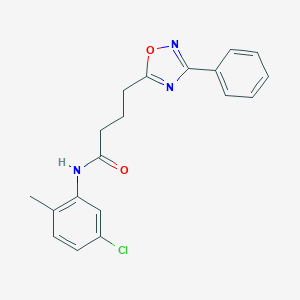![molecular formula C23H26N4O4S B277582 N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277582.png)
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as MPSP, is a chemical compound that has shown promising results in scientific research. It is a potent inhibitor of a specific protein called heat shock protein 90 (HSP90), which is involved in several cellular processes, including cell growth and division, protein folding, and DNA repair. MPSP has been studied extensively for its potential use in cancer treatment, as HSP90 is overexpressed in many cancer cells and plays a crucial role in cancer cell survival.
Mechanism of Action
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide exerts its anticancer effects by inhibiting the activity of HSP90, a chaperone protein that is essential for the stability and function of many client proteins involved in cancer cell survival and proliferation. By inhibiting HSP90, N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide destabilizes these client proteins, leading to their degradation and ultimately resulting in cancer cell death.
Biochemical and physiological effects:
In addition to its anticancer effects, N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have other biochemical and physiological effects. For example, N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to inhibit the replication of the hepatitis C virus and the growth of certain bacteria, suggesting potential applications in infectious disease treatment. N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments is its specificity for HSP90, which allows for targeted inhibition of this protein without affecting other cellular processes. However, a limitation of using N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several potential future directions for research on N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide. Another area of interest is the investigation of the potential use of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the safety and efficacy of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide in humans, and clinical trials will be necessary to determine its potential as a cancer treatment.
Synthesis Methods
The synthesis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves several chemical reactions, including the condensation of 2-methylpiperidine with 4-sulfonyl chloride benzene, the cyclization of 4-aminobenzene sulfonamide with 4-oxoquinazoline, and the coupling of the resulting intermediate with 3-bromopropionyl chloride. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied for its potential use in cancer treatment. Several preclinical studies have shown that N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has also been shown to induce cancer cell death through apoptosis, a process by which damaged or abnormal cells are eliminated from the body.
properties
Molecular Formula |
C23H26N4O4S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C23H26N4O4S/c1-17-6-4-5-14-27(17)32(30,31)19-11-9-18(10-12-19)25-22(28)13-15-26-16-24-21-8-3-2-7-20(21)23(26)29/h2-3,7-12,16-17H,4-6,13-15H2,1H3,(H,25,28) |
InChI Key |
HZVRXAODOZKISR-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277517.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B277518.png)
